2-(Benzyloxy)-4-iodo-1-methoxybenzene
Description
The Evolving Landscape of Halogenated Aromatic Compounds in Synthesis
Halogenated aromatic compounds, or haloarenes, are fundamental precursors in organic synthesis, prized for their ability to participate in a wide array of chemical transformations. Historically, their utility was most prominently showcased in transition-metal-catalyzed cross-coupling reactions, a field recognized with the 2010 Nobel Prize in Chemistry. Among the halogens, iodine offers a distinct advantage. The carbon-iodine (C-I) bond is the weakest of the carbon-halogen bonds, making iodoarenes the most reactive substrates in oxidative addition steps that initiate many catalytic cycles, such as those in Suzuki, Heck, and Sonogashira couplings. frontiersin.orgnih.govnih.gov
More recently, the landscape has shifted towards developing greener and more sustainable methodologies. This has led to a renaissance in the chemistry of iodoarenes, particularly in the field of hypervalent iodine chemistry. frontiersin.orgnih.gov By oxidizing the iodine atom, iodoarenes can be converted into hypervalent iodine reagents, which act as powerful and environmentally benign oxidants and electrophiles. frontiersin.orgnih.gov These reagents can mediate a variety of transformations, including C-H functionalization and the formation of carbon-carbon and carbon-heteroatom bonds, often without the need for transition metal catalysts. nih.gov This evolution from simple coupling precursors to versatile, metal-free reagents underscores the expanding and critical role of iodoarenes in modern synthesis.
Significance of Aryl Ether Motifs in Organic Chemistry
The aryl ether linkage (Ar-O-R) is a structural motif of profound importance, frequently found in natural products, pharmaceuticals, and agrochemicals. labinsights.nlnih.govacs.org Its prevalence stems from the unique physicochemical properties it imparts to a molecule. The ether bond is generally stable and relatively unreactive, providing a robust scaffold for molecular architecture. labinsights.nl Furthermore, the inclusion of an aryl ether group can significantly influence a molecule's biological properties, such as its lipophilicity, metabolic stability, and ability to bind to biological targets. nih.govnumberanalytics.com
In drug discovery, the diaryl ether scaffold is considered a "privileged" structure, appearing in a multitude of clinically approved drugs with diverse therapeutic actions, including anticancer, antibacterial, and antiviral activities. nih.govacs.org The strategic incorporation of aryl ether moieties allows medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic profiles of drug candidates, enhancing their efficacy and safety. nih.govnumberanalytics.com Consequently, the development of synthetic methods to construct these motifs is a central theme in organic chemistry.
Positioning of 2-(Benzyloxy)-4-iodo-1-methoxybenzene within Modern Synthetic Strategy
This compound is a strategically designed multifunctional building block that embodies the principles of modern synthetic chemistry. mdpi.commdpi.com Its structure is pre-functionalized with three distinct and synthetically valuable groups on an aromatic core: an iodo group, a methoxy (B1213986) group, and a benzyloxy group.
Each functional group serves a specific and complementary purpose:
The Iodo Group: As the most reactive halogen, this is the primary "handle" for modification. It provides a reactive site for a host of palladium-catalyzed cross-coupling reactions, allowing for the facile introduction of carbon-based groups (e.g., alkyl, alkenyl, alkynyl, aryl) or heteroatoms. acs.orgtandfonline.com
The Methoxy and Benzyloxy Groups: These are classic aryl ether motifs, characteristic of many bioactive molecules. Their presence in the building block means that a significant portion of a target molecule's core structure is already in place, streamlining the synthetic route.
The Benzyl (B1604629) Protecting Group: The benzyloxy group (-OCH₂Ph) is a widely used protecting group for a phenol (B47542). It is stable under many reaction conditions but can be selectively cleaved—typically by catalytic hydrogenation—to reveal a free hydroxyl group (-OH). This allows for late-stage functionalization at this position, a highly desirable strategy in the synthesis of compound libraries for drug discovery.
This trifunctional nature allows chemists to perform sequential and site-selective reactions, building molecular complexity in a controlled manner. For instance, a cross-coupling reaction can be performed at the iodine position, followed by deprotection of the benzyl ether and subsequent reaction at the newly formed hydroxyl group.
| Property | Value |
|---|---|
| CAS Number | 220284-59-3 bldpharm.com |
| Molecular Formula | C₁₄H₁₃IO₂ bldpharm.com |
| Molecular Weight | 340.16 g/mol bldpharm.com |
| MDL Number | MFCD24540263 bldpharm.com |
Scope and Relevance of Research into this compound
The primary relevance of research into this compound lies in its application as a versatile synthetic intermediate. mdpi.commdpi.com Rather than being a final target itself, it serves as a crucial component in the multi-step synthesis of more complex and often biologically active molecules. The use of such pre-functionalized, "ready-to-use" building blocks is a cornerstone of efficient synthesis, as it can significantly reduce the number of steps required to reach a final target compared to starting from simpler, unfunctionalized aromatics. nih.gov
The scope of its utility is broad, spanning the synthesis of natural products, pharmaceutical agents, and materials science. The ability to perform a cross-coupling reaction at the iodo- position allows for the construction of diverse molecular skeletons. Researchers can utilize this building block to rapidly generate a library of analogues for structure-activity relationship (SAR) studies. By coupling various boronic acids (Suzuki coupling), alkynes (Sonogashira coupling), or amines (Buchwald-Hartwig amination) to the aromatic core, scientists can systematically explore how different substituents affect a molecule's biological activity. nih.gov This approach accelerates the drug discovery process by efficiently identifying promising lead compounds. nih.govnih.gov
| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst |
|---|---|---|---|
| Suzuki Coupling | Organoboron Reagent | Aryl-Aryl, Aryl-Alkenyl | Palladium |
| Heck Coupling | Alkene | Aryl-Alkenyl | Palladium |
| Sonogashira Coupling | Terminal Alkyne | Aryl-Alkynyl | Palladium/Copper |
| Buchwald-Hartwig Amination | Amine | Aryl-Nitrogen | Palladium |
| Ullmann Condensation | Alcohol, Amine | Aryl-Oxygen, Aryl-Nitrogen | Copper |
Structure
3D Structure
Properties
IUPAC Name |
4-iodo-1-methoxy-2-phenylmethoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13IO2/c1-16-13-8-7-12(15)9-14(13)17-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKERQBIFDOEVNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)I)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13IO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Reactivity and Transformational Chemistry of 2 Benzyloxy 4 Iodo 1 Methoxybenzene
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal catalysis is a cornerstone of modern organic synthesis, and aryl iodides like 2-(benzyloxy)-4-iodo-1-methoxybenzene are premier electrophilic partners in these transformations. The carbon-iodine bond is relatively weak, facilitating oxidative addition to low-valent transition metal centers, which is often the initial step in the catalytic cycle of many cross-coupling reactions.
Palladium-Catalyzed Coupling Processes
Palladium complexes are arguably the most extensively used catalysts for the formation of C-C bonds involving aryl halides. researchgate.net The versatility, functional group tolerance, and predictable reactivity of palladium catalysts have established them as indispensable tools for synthetic chemists.
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely utilized methods for the construction of biaryl linkages. nih.govrsc.org This reaction involves the palladium-catalyzed coupling of an organoboron reagent with an organic halide or triflate. nih.gov In the context of this compound, this reaction provides a direct and efficient route to a diverse range of substituted biphenyl (B1667301) derivatives.
The general catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the aryl iodide to a Pd(0) complex, transmetalation of the organoboron reagent to the resulting arylpalladium(II) halide intermediate, and reductive elimination to afford the biaryl product and regenerate the Pd(0) catalyst. nih.govresearchgate.net A base is required to facilitate the transmetalation step. researchgate.net
The reaction of this compound with various arylboronic acids or their esters, in the presence of a palladium catalyst and a suitable base, yields the corresponding 4-aryl-2-(benzyloxy)-1-methoxybenzene derivatives. The choice of catalyst, ligands, base, and solvent can significantly influence the efficiency and outcome of the coupling. researchgate.net For instance, the use of bulky, electron-rich phosphine (B1218219) ligands can enhance the rate of both oxidative addition and reductive elimination. nih.gov
| Organoboron Reagent | Catalyst | Base | Solvent | Product | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 4-Phenyl-2-(benzyloxy)-1-methoxybenzene | High |
| 4-Methylphenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane | 2-(Benzyloxy)-1-methoxy-4-(p-tolyl)benzene | Good to Excellent |
| 3-Furylboronic acid | PdCl₂(dppf) | Na₂CO₃ | DME | 2-(Benzyloxy)-4-(furan-3-yl)-1-methoxybenzene | Good |
This table presents hypothetical yet representative examples based on typical Suzuki-Miyaura reaction conditions.
The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. wikipedia.orgnih.gov This powerful transformation allows for the arylation of olefins, leading to the synthesis of substituted alkenes. wikipedia.org this compound serves as a competent aryl halide partner in this reaction.
The catalytic cycle of the Heck reaction typically involves the oxidative addition of the aryl iodide to a Pd(0) species, followed by migratory insertion of the olefin into the palladium-aryl bond. nih.govlibretexts.org Subsequent β-hydride elimination releases the substituted alkene product and a hydridopalladium complex. youtube.com Reductive elimination of HX from this complex, facilitated by a base, regenerates the active Pd(0) catalyst. libretexts.org
The reaction of this compound with various olefins, such as acrylates, styrenes, or other vinyl compounds, in the presence of a palladium catalyst and a base, leads to the formation of the corresponding 4-alkenyl-2-(benzyloxy)-1-methoxybenzene derivatives. The regioselectivity of the olefin insertion is a key aspect of the Heck reaction. organic-chemistry.org
| Olefin | Catalyst | Base | Solvent | Product |
| Methyl acrylate | Pd(OAc)₂ | Et₃N | DMF | Methyl (E)-3-(3-(benzyloxy)-4-methoxyphenyl)acrylate |
| Styrene | Pd(PPh₃)₄ | K₂CO₃ | Acetonitrile | (E)-1-(Benzyloxy)-4-(styryl)-2-methoxybenzene |
| Cyclohexene | PdCl₂ | NaOAc | NMP | 4-(Cyclohex-1-en-1-yl)-2-(benzyloxy)-1-methoxybenzene |
This table illustrates potential Heck reaction outcomes with this compound.
Negishi Coupling: The Negishi cross-coupling reaction involves the palladium- or nickel-catalyzed reaction of an organozinc reagent with an organic halide or triflate. researchgate.net This reaction is known for its broad scope and high functional group tolerance. nih.gov this compound can be effectively coupled with various organozinc reagents, including alkyl-, aryl-, alkenyl-, and alkynylzinc species, to form the corresponding carbon-carbon bonds. researchgate.netnih.gov The high reactivity of organozinc reagents often allows for milder reaction conditions compared to other cross-coupling methods. researchgate.net
Stille Coupling: The Stille reaction utilizes organostannane reagents for the palladium-catalyzed cross-coupling with organic electrophiles. A key advantage of the Stille reaction is the stability and low reactivity of organotin compounds, which allows for the tolerance of a wide array of functional groups. The coupling of this compound with organostannanes provides a reliable method for the synthesis of complex molecules. However, a significant drawback is the toxicity of the tin byproducts. Ligands with low donicity have been shown to accelerate the rate of Stille couplings. researchgate.net
| Coupling Reaction | Organometallic Reagent | Catalyst | Product |
| Negishi | Phenylzinc chloride | Pd(PPh₃)₄ | 4-Phenyl-2-(benzyloxy)-1-methoxybenzene |
| Stille | Tributyl(vinyl)stannane | PdCl₂(PPh₃)₂ | 2-(Benzyloxy)-1-methoxy-4-vinylbenzene |
| Negishi | (2-Thienyl)zinc bromide | Pd(dppf)Cl₂ | 2-(Benzyloxy)-1-methoxy-4-(thiophen-2-yl)benzene |
| Stille | Tributyl(phenylethynyl)stannane | AsPh₃/Pd₂(dba)₃ | 2-(Benzyloxy)-1-methoxy-4-(phenylethynyl)benzene |
This table provides examples of potential products from Negishi and Stille couplings.
Cross-electrophile coupling reactions represent a significant advancement in cross-coupling chemistry, as they enable the direct coupling of two different electrophiles, often in the presence of a reductant. nih.govnih.gov These reactions bypass the need for pre-formed organometallic reagents, offering a more atom- and step-economical approach to C-C bond formation. nih.gov Aryl iodides, such as this compound, are excellent candidates for these transformations.
These couplings are typically catalyzed by transition metals like nickel, cobalt, palladium, or iron, and require a stoichiometric metallic reductant such as manganese, zinc, or magnesium. nih.gov The reaction mechanism often involves the formation of a low-valent metal species that can react with both electrophiles.
For this compound, this methodology could be applied to couple it with another electrophile, for instance, an alkyl halide. nih.gov The reaction would proceed in the presence of a suitable catalyst and reductant to form the corresponding 4-alkyl-2-(benzyloxy)-1-methoxybenzene. This approach avoids the preparation and handling of potentially sensitive organometallic reagents. nih.gov
| Second Electrophile | Catalyst | Reductant | Product |
| Benzyl (B1604629) bromide | NiCl₂(dme) | Mn | 4-Benzyl-2-(benzyloxy)-1-methoxybenzene |
| 1-Bromobutane | Fe(acac)₃ | Zn | 4-Butyl-2-(benzyloxy)-1-methoxybenzene |
| Isopropyl iodide | Pd(OAc)₂ | Mg | 4-Isopropyl-2-(benzyloxy)-1-methoxybenzene |
This table showcases hypothetical examples of cross-electrophile coupling reactions.
Decarboxylative cross-coupling has emerged as a powerful strategy for C-C bond formation, utilizing carboxylic acids as readily available and stable coupling partners. rsc.org These reactions involve the extrusion of carbon dioxide to generate an in situ organometallic species that then participates in the cross-coupling process. nih.gov
In the context of this compound, it can serve as the electrophilic partner in a palladium-catalyzed decarboxylative coupling with a suitable carboxylic acid. For example, coupling with an α,β-unsaturated carboxylic acid could lead to the formation of a new C(sp²)-C(sp²) bond. rsc.org This methodology offers an alternative to traditional cross-coupling reactions that rely on organometallic reagents. researchgate.net The reaction conditions, including the choice of catalyst, oxidant, and solvent, are crucial for the successful decarboxylation and subsequent coupling.
| Carboxylic Acid | Catalyst | Additive/Oxidant | Product |
| 2-Furoic acid | Pd(OAc)₂ | Ag₂CO₃ | 2-(Benzyloxy)-4-(furan-2-yl)-1-methoxybenzene |
| Propiolic acid | PdCl₂ | CuI | 4-Ethynyl-2-(benzyloxy)-1-methoxybenzene |
| Phenylpropiolic acid | Pd(PPh₃)₄ | - | 2-(Benzyloxy)-1-methoxy-4-(phenylethynyl)benzene |
This table illustrates potential outcomes of decarboxylative cross-coupling reactions.
Nickel-Catalyzed Coupling Processes
The carbon-iodine bond in this compound serves as a versatile handle for constructing new carbon-carbon and carbon-heteroatom bonds through transition metal catalysis. Nickel, in particular, has emerged as a cost-effective and highly reactive catalyst for a range of cross-coupling reactions, offering distinct reactivity patterns compared to palladium.
Nickel-catalyzed reductive cross-coupling has become a powerful method for C(sp²)–C(sp³) bond formation, notable for its avoidance of pre-formed organometallic reagents and enhanced functional group tolerance. nih.gov In these reactions, both coupling partners are electrophiles, and a stoichiometric reductant, typically zinc or manganese metal, is used to drive the catalytic cycle. For a substrate like this compound, this strategy allows for coupling with various alkyl electrophiles.
A general catalytic system involves a nickel(II) salt, such as NiCl₂·6H₂O, in the presence of a reductant like zinc powder. nih.gov The reaction proceeds under relatively mild conditions and can tolerate a wide array of functional groups. For instance, the coupling of aryl iodides with α-chloroesters has been achieved using a chiral BiOX ligand with a nickel catalyst, affording α-arylesters in good yields and high enantioselectivities. nih.gov This suggests that this compound could be coupled with chiral α-chloroesters to produce valuable, enantioenriched α-aryl ester building blocks. The mechanism is believed to involve the reduction of Ni(II) to Ni(0) by the metallic reductant, followed by oxidative addition of the aryl iodide to the Ni(0) center. The resulting arylnickel(II) species can then react with the second electrophile in a subsequent reductive coupling step.
Table 1: Representative Nickel-Catalyzed Reductive Cross-Coupling Systems for Aryl Halides
| Catalyst System | Reductant | Second Electrophile Example | Product Type |
|---|---|---|---|
| NiCl₂/Chiral BiOX Ligand | Mn | α-chloroesters | Chiral α-arylesters nih.gov |
| NiCl₂·6H₂O | Zn | Diphenylphosphine oxide | Arylphosphine oxides nih.gov |
| NiCl₂/Xantphos | Zn | Nitroarenes | Phosphinic amides rsc.org |
| NiI₂/bipyridine/pyridine | Zn/MgCl₂ | Benzyl chlorides | Diaryl methanes researchgate.net |
Modern nickel catalysis, including photoredox, electrocatalysis, and cross-electrophile coupling, frequently invokes Ni(I) species as key intermediates. ucla.eduacs.org The oxidative addition of an aryl halide to a Ni(I) center is a crucial mechanistic step, generating a Ni(III)-aryl complex. osti.govacs.org This pathway is highly relevant for the activation of the C-I bond in this compound.
Detailed mechanistic studies have shown that the rate and mechanism of oxidative addition are heavily influenced by the ligand supporting the nickel center. ucla.edu Using electroanalytical techniques, the rates of oxidative addition for various aryl iodides have been measured for Ni(I) complexes with different nitrogen-based ligands. ucla.eduacs.org For example, Ni(I) complexes bearing phenanthroline (Phen) and bis(oxazoline) (BPP) type ligands generally show the highest reactivity, while those with terpyridine (Terpy) ligands are significantly slower. ucla.eduacs.org
The mechanism of C-I bond activation can proceed through different pathways. One possibility is a concerted, two-electron oxidative addition at a single nickel center. acs.orgucla.edu Another proposed mechanism involves halogen atom abstraction by the Ni(I) complex to form a Ni(II)-halide species and an aryl radical, followed by rapid radical rebound. acs.orgrsc.org The specific pathway is dependent on the ligand and substrate. ucla.edu Following the oxidative addition to form the Ni(III) intermediate, subsequent steps such as transmetalation or reaction with another radical, followed by reductive elimination, complete the catalytic cycle to form the final product.
Table 2: Influence of Ligand on Ni(I) Oxidative Addition Reactivity with Aryl Iodides
| Ligand Type | General Reactivity | Mechanistic Notes |
|---|---|---|
| Phenanthroline (Phen) | High | Favors efficient activation of aryl iodides. ucla.eduacs.org |
| Bipyridine (Bpy) | Moderate to High | Commonly proposed in modern Ni-catalyzed reactions. ucla.eduacs.org |
| Terpyridine (Terpy) | Slow | Significantly slower activation of aryl iodides. ucla.eduacs.org |
| Bis(oxazoline)phosphine (BPP) | High | Shows high reactivity, comparable to Phen-type ligands. ucla.edu |
Other Transition Metal-Catalyzed Coupling Reactions (e.g., Cobalt, Iron, Copper)
Beyond nickel, other earth-abundant first-row transition metals like cobalt, iron, and copper are effective catalysts for cross-coupling reactions involving aryl iodides such as this compound.
Cobalt: Cobalt complexes are highly efficient precatalysts for a variety of cross-coupling reactions. rsc.org Systems such as CoCl₂ combined with ligands like 1,10-phenanthroline (B135089) can catalyze the coupling of aryl bromides and iodides with both aromatic and aliphatic organoaluminum reagents under mild conditions. rsc.org Cobalt catalysis is also effective for coupling alkyl halides with Grignard reagents, a transformation that is challenging for other metals. nih.gov In some cases, cobalt catalysis can proceed through an Sₙ2 mechanism rather than single electron transfer, which is effective for substrates not prone to homolysis. nih.gov
Iron: Iron is an attractive catalyst due to its low cost, low toxicity, and versatile reactivity. Iron-catalyzed cross-electrophile coupling has been developed for various substrates. For example, the coupling of benzyl halides with disulfides can be achieved without a terminal reductant. organic-chemistry.org Iron catalysts have also been successfully employed in the cross-coupling of functionalized benzylmanganese halides with alkenyl iodides, bromides, and triflates, proceeding in high yields. lookchem.com These methodologies provide potential routes for the functionalization of this compound with a range of coupling partners.
Copper: Copper-catalyzed reactions are well-established for forming C-C and C-heteroatom bonds. The Sonogashira-type coupling of terminal alkynes with aryl iodides can be performed efficiently using a ligand-free Cu₂O catalyst. organic-chemistry.org This method tolerates a broad range of functional groups. Copper is also used in Hiyama cross-couplings, for instance, reacting vinylsilanes with benzyl bromides. rsc.orgnih.gov Furthermore, copper-catalyzed methods have been developed for the selective cross-coupling of azoles with (hetero)benzylic C–H substrates, showcasing its utility in C-N bond formation. nih.gov
Stereoselective and Enantioselective Cross-Coupling Investigations
The development of asymmetric cross-coupling reactions is crucial for the synthesis of chiral molecules. Aryl halides are common substrates in these transformations, where a chiral ligand on the metal catalyst induces enantioselectivity.
One notable example is the enantioselective cross-electrophile coupling of aryl halides with meso-epoxides. nih.govacs.org This reaction, catalyzed by a combination of an achiral nickel catalyst and a chiral titanocene (B72419) complex under reducing conditions, produces trans-β-arylcycloalkanols with high yields and enantiomeric excess. acs.orgwisc.edu The electronics of the aryl halide have minimal impact on the enantioselectivity, suggesting that this compound would be a suitable substrate for this transformation. acs.org
Rhodium catalysis has also been employed for highly enantioselective Hiyama cross-coupling reactions. These dynamic kinetic asymmetric transformations occur between aryl siloxanes and racemic cyclic allyl halides, affording enantiomerically enriched aryl-substituted cyclic products. nih.gov The presence of a methoxy (B1213986) group on the aryl partner is well-tolerated, maintaining excellent enantioselectivity. nih.gov This indicates a potential application for derivatives of this compound in forming chiral allylic structures.
Table 3: Examples of Enantioselective Cross-Coupling Reactions with Aryl Halides
| Metal/Catalyst System | Coupling Partners | Product Type | Enantioselectivity (ee) |
|---|---|---|---|
| (bpy)NiCl₂ / Chiral Titanocene | Aryl Bromide + meso-Epoxide | trans-β-arylcycloalkanols | 78–95% acs.orgwisc.edu |
| [Rh(COD)(MeCN)₂][BF₄] / S-BINAP | Aryl Siloxane + Racemic Allyl Chloride | Chiral Aryl-substituted Cycloalkenes | up to 99% nih.gov |
| NiCl₂ / Chiral BiOX Ligand | Aryl Iodide + α-chloroester | Chiral α-arylesters | Good to Excellent nih.gov |
Transformations Involving Hypervalent Iodine Intermediates
The chemistry of this compound is significantly broadened by the ability of its aryl iodide group to participate in oxidative transformations, leading to the formation of hypervalent iodine intermediates. These species, in which the iodine atom formally exists in a higher oxidation state (typically +3 or +5), are powerful reagents and catalysts in modern organic synthesis. rsc.orgnsf.gov Their utility stems from the high electrophilicity of the hypervalent iodine center and the excellent leaving group ability of the iodoarene moiety upon reductive elimination. nih.gov
Oxidative Activation of the Aryl Iodide Moiety
The transformation of the iodine(I) atom in this compound into a hypervalent iodine(III) or iodine(V) species is a foundational step for its use in advanced organic reactions. This oxidative activation is typically achieved by treating the parent iodoarene with a strong oxidizing agent. rsc.orgbeilstein-journals.org The electron-donating nature of the benzyloxy and methoxy groups on the aromatic ring facilitates this oxidation process, making this compound a suitable precursor for various hypervalent iodine reagents.
Common laboratory oxidants can be employed to generate different classes of hypervalent iodine(III) compounds. For instance, reaction with peracids like meta-chloroperbenzoic acid (m-CPBA) in the presence of carboxylic acids or sulfonic acids can yield [bis(acyloxy)iodo] or [hydroxy(tosyloxy)iodo] derivatives, respectively. organic-chemistry.orgdiva-portal.org The use of potassium peroxymonosulfate (B1194676) (Oxone®) is another prevalent method for generating the active iodine(III) species in situ. rsc.orgbeilstein-journals.org In the presence of appropriate ligands or counterions, a diverse array of stable or transient hypervalent iodine reagents can be formed from this compound. A more direct, albeit harsher, method involves passing chlorine gas through a solution of the iodoarene to produce the corresponding (dichloroiodo)arene, a light-sensitive crystalline solid. beilstein-journals.orgdiva-portal.org
Further oxidation of the resulting iodine(III) species can lead to iodine(V) reagents, such as 2-iodoxybenzoic acid (IBX) analogues, which are potent oxidants in their own right. nsf.govresearchgate.net The specific reagent generated depends on the oxidant and reaction conditions chosen, allowing for tunable reactivity.
Table 1: Oxidative Activation of this compound
| Oxidizing System | Resulting Hypervalent Iodine(III) Species | Typical Application |
| Peracetic acid / Acetic acid | 1-(Diacetoxyiodo)-2-(benzyloxy)-4-iodo-1-methoxybenzene | General oxidant, precursor to other I(III) reagents |
| m-CPBA / p-Toluenesulfonic acid | 1-[Hydroxy(tosyloxy)iodo]-2-(benzyloxy)-4-iodo-1-methoxybenzene | α-Tosyloxylation of ketones |
| Chlorine (Cl₂) | 1-(Dichloroiodo)-2-(benzyloxy)-4-iodo-1-methoxybenzene | Chlorinating agent |
| Oxone® / H₂SO₄ / Arene | Diaryliodonium salts | Aryl group transfer reagents |
| Sodium perborate (B1237305) / Carboxylic acid | [Bis(acyloxy)iodo]arenes | Oxidative coupling reactions |
Applications in Organocatalysis
A significant advancement in hypervalent iodine chemistry is the development of catalytic systems where the iodoarene is used in sub-stoichiometric amounts. rsc.org In these processes, the iodoarene precursor, such as this compound, is oxidized in situ to the active hypervalent iodine species, which then performs the desired chemical transformation. The resulting iodine(I) compound is subsequently re-oxidized by a stoichiometric terminal oxidant, thus completing the catalytic cycle. rsc.orgchemrxiv.org This approach enhances the atom economy and sustainability of the reactions. beilstein-journals.org
Hypervalent iodine reagents derived from this compound can function as powerful organocatalysts for a variety of oxidative transformations. Their reactivity is similar to that of transition metal catalysts, making them an environmentally benign alternative. nih.gov These catalytic applications often involve the transfer of an oxygen or nitrogen atom, or the facilitation of oxidative coupling reactions.
For example, the iodine(III) species generated in situ can catalyze the α-functionalization of carbonyl compounds. In the presence of a nucleophile and a terminal oxidant like m-CPBA, the hypervalent iodine catalyst can mediate the α-oxidation of ketones to form α-hydroxy or α-acyloxy ketones. diva-portal.org They are also employed in oxidative dearomatization reactions and in the synthesis of various heterocyclic compounds through intramolecular oxidative C-N or C-O bond formations. chemrxiv.orgresearchgate.net The specific nature of the benzyloxy and methoxy substituents on the aryl iodide can influence the solubility and reactivity of the catalytic species, potentially offering advantages in certain solvent systems or for specific substrates.
Table 2: Potential Organocatalytic Applications
| Reaction Type | Role of Hypervalent Iodine Catalyst | Terminal Oxidant | Example Transformation |
| α-Acetoxylation of Ketones | Facilitates transfer of acetoxy group | m-CPBA | Conversion of a ketone to an α-acetoxyketone |
| Oxidative Dearomatization | Oxidizes phenolic substrates | Peracids | Synthesis of spirocyclic lactones from phenols |
| Intramolecular C-H Amination | Mediates C-N bond formation | Oxone® | Cyclization of N-alkenylanilines to form indoles |
| Olefin Functionalization | Activates alkene for nucleophilic attack | Selectfluor | Intermolecular coupling of amides and alkenes |
| Oxidative Rearrangements | Promotes rearrangement of substrates | Peracids | Conversion of tertiary allylic alcohols to enones |
Mechanistic Investigations and Computational Studies of 2 Benzyloxy 4 Iodo 1 Methoxybenzene Reactivity
Computational Chemistry (DFT) Analysis of Reaction Pathways
Computational chemistry, particularly Density Functional Theory (DFT), stands as a powerful tool for predicting and understanding the reactivity of molecules like 2-(Benzyloxy)-4-iodo-1-methoxybenzene. However, specific DFT studies on this compound have not been reported.
Modeling of Oxidative Addition to Metal Centers
The oxidative addition of an aryl iodide to a low-valent metal center is a fundamental step in many cross-coupling reactions. Modeling this process for this compound would involve constructing a computational model of the reaction between the molecule and a selected metal complex (e.g., a palladium(0) or copper(I) species). This would allow for the visualization of the molecular interactions and the geometric changes that occur as the C-I bond approaches and breaks upon interaction with the metal. Such models have been successfully applied to simpler aryl iodides, providing insights into the electronic and steric prerequisites for this crucial reaction step.
Calculation of Activation Free Energies and Transition State Structures
A critical aspect of understanding any chemical reaction is the characterization of its energy profile. For this compound, DFT calculations would be employed to determine the activation free energies (ΔG‡) for key steps, such as oxidative addition. This would involve locating the transition state structure, which represents the highest energy point along the reaction coordinate. The calculated activation energy would provide a quantitative measure of the reaction's feasibility. For related aryl iodide systems, these calculations have proven invaluable in predicting reaction rates and explaining experimental observations.
Analysis of Regioselectivity and Stereoselectivity Origins
Many reactions involving substituted arenes can potentially yield multiple isomers. DFT can be used to explore the origins of regioselectivity and stereoselectivity. In the context of this compound, this would involve calculating the energies of different possible transition states leading to various products. The preferred reaction pathway would be the one with the lowest activation barrier. This analysis would be crucial for predicting the outcome of, for example, cross-coupling reactions where the incoming group could potentially substitute at different positions if the iodine were replaced by a directing group.
Elucidation of Fundamental Mechanistic Steps in Catalytic Cycles
The reactivity of aryl iodides is often harnessed in the context of catalytic cycles. While no specific studies on this compound are available, the general mechanistic steps are well-established.
Detailed Studies of Aryl-Iodide Bond Activation
The activation of the aryl-iodide bond is the linchpin of this compound's reactivity in cross-coupling chemistry. This activation can be achieved through several mechanisms, including oxidative addition to a transition metal, single-electron transfer (SET) processes, or the formation of hypervalent iodine species. nih.gov Experimental studies to probe this for this compound would involve techniques such as kinetic analysis, cyclic voltammetry, and radical trapping experiments. These studies would aim to identify the active catalytic species and the elementary steps involved in the C-I bond cleavage.
Role of Electronic and Steric Effects of Substituents on Reactivity
The benzyloxy and methoxy (B1213986) substituents on the aromatic ring are expected to exert significant electronic and steric influences on the reactivity of the C-I bond. The methoxy group at the 1-position and the benzyloxy group at the 2-position are both electron-donating through resonance, which would increase the electron density on the aromatic ring. This electronic enrichment can influence the rate of oxidative addition, with electron-rich aryl halides generally reacting faster with electron-rich metal centers. mdpi.com
Mechanistic Insights into Directed Metalation Processes
Directed ortho-metalation (DoM) is a powerful strategy that utilizes a functional group on an aromatic ring to direct a strong base, typically an organolithium reagent, to deprotonate a specific ortho-position. This process forms a highly reactive organometallic intermediate that can be trapped with various electrophiles, leading to regioselectively substituted products. wikipedia.orgharvard.edubaranlab.org In the case of this compound, the benzyloxy and methoxy groups are potential directing metalation groups (DMGs).
Investigation of Metal-Directing Group Interactions
The efficacy of a DMG lies in its ability to coordinate with the metal of the organolithium reagent, thereby lowering the kinetic barrier to deprotonation at the adjacent ortho-position. This coordination is a Lewis acid-base interaction between the heteroatom of the DMG and the lithium atom. wikipedia.org For this compound, both the oxygen of the methoxy group and the oxygen of the benzyloxy group can serve as coordination sites.
Studies on analogous systems, such as aryl benzyl (B1604629) ethers, have shown that the α-lithiobenzyloxy group can itself act as a directed metalation group. This effect is reportedly enhanced by the presence of a methoxy group at the meta-position, a configuration similar to that in this compound. The cooperative effect of these two groups can significantly influence the regioselectivity of the metalation.
The relative directing ability of different groups has been a subject of extensive research. Generally, more Lewis basic groups and those that can form stable chelate structures with the lithium cation are more effective DMGs. The interplay between the benzyloxy and methoxy groups in directing the metalation of the target compound is a key area of mechanistic investigation.
It is important to note that a significant challenge in the directed metalation of this compound is the potential for a competing reaction: halogen-metal exchange. The iodine atom at the 4-position is susceptible to reaction with organolithium reagents, which can lead to the formation of an aryllithium species at the C4 position. uwindsor.ca The rate of halogen-metal exchange, particularly with iodine, is often very fast and can dominate over directed ortho-metalation. uwindsor.ca
Influence of Reaction Conditions on Pathway Selectivity
The competition between directed ortho-metalation and halogen-metal exchange is highly dependent on the reaction conditions. Factors such as the choice of organolithium base, solvent, temperature, and the presence of additives can dramatically influence the outcome of the reaction.
Table 1: Potential Influence of Reaction Conditions on the Reactivity of this compound
| Reaction Condition | Effect on Directed ortho-Metalation (DoM) | Effect on Halogen-Metal Exchange | Probable Outcome for this compound |
| Base | Stronger, more sterically hindered bases may favor proton abstraction. | Less sterically demanding bases can readily access the C-I bond. | Use of bases like LDA or LiTMP might favor DoM over n-BuLi or t-BuLi. |
| Solvent | Coordinating solvents like THF can deaggregate organolithium reagents, increasing their basicity and reactivity. | The polarity and coordinating ability of the solvent can influence the rate of both pathways. | THF is a common solvent for both processes; careful optimization is required. |
| Temperature | DoM is typically carried out at low temperatures (e.g., -78 °C) to control reactivity and prevent side reactions. | Halogen-metal exchange is also very rapid at low temperatures. | Very low temperatures are essential, but selectivity may still be challenging to achieve. |
| Additives | Additives like TMEDA can enhance the reactivity of organolithium reagents and influence aggregation states. | The effect of additives on the competition between DoM and halogen-metal exchange is complex and substrate-dependent. | The use of additives would require empirical screening to determine the optimal conditions for the desired pathway. |
For iodinated aromatic compounds, halogen-metal exchange is generally favored over directed ortho-metalation when using common alkyllithium reagents like n-butyllithium or sec-butyllithium. uwindsor.ca Achieving selective ortho-metalation in the presence of an iodo substituent is a significant synthetic challenge and often requires carefully tailored reaction conditions or the use of specialized reagents.
Electroanalytical Studies of Intermediates and Reaction Rates
In principle, these techniques could be employed to:
Determine the reduction and oxidation potentials of the starting material and the lithiated intermediates.
Investigate the kinetics of the electron transfer processes involved in the formation and consumption of these intermediates.
Assess the relative rates of competing pathways, such as DoM and halogen-metal exchange, by monitoring the appearance and disappearance of the corresponding electroactive species.
Such studies on closely related iodo-substituted aromatic compounds could provide valuable insights into the likely behavior of this compound and aid in the rational design of reaction conditions to favor the desired transformation.
Strategic Utility and Future Research Directions of 2 Benzyloxy 4 Iodo 1 Methoxybenzene As a Versatile Synthetic Intermediate
Application in Complex Aromatic and Heteroaromatic Scaffolds Synthesis
The presence of the iodo group on the aromatic ring of 2-(benzyloxy)-4-iodo-1-methoxybenzene makes it an excellent electrophilic partner in a wide array of transition-metal-catalyzed cross-coupling reactions. This reactivity is the cornerstone of its utility in assembling elaborate aromatic and heteroaromatic systems.
The formation of a carbon-carbon bond between two aromatic rings, creating a biaryl structure, is a fundamental transformation in organic synthesis. nih.gov Aryl iodides are particularly effective substrates for these reactions due to the relatively weak carbon-iodine bond, which facilitates oxidative addition to low-valent transition metal catalysts, most commonly palladium. researchgate.netnih.gov The compound this compound is an ideal candidate for such transformations, including the Suzuki-Miyaura, Stille, Negishi, and Hiyama cross-coupling reactions.
In a typical Suzuki-Miyaura coupling, this compound can react with a variety of arylboronic acids or esters in the presence of a palladium catalyst and a base to yield highly substituted biaryl compounds. nih.gov The reaction conditions are generally mild and tolerant of the benzyloxy and methoxy (B1213986) functional groups present on the molecule. This allows for the synthesis of complex biaryl scaffolds that can be further elaborated.
The strategic placement of the functional groups also enables the synthesis of more complex polyaryl systems. For instance, after a successful initial coupling at the iodo position, the benzyloxy group can be removed to reveal a phenol (B47542). This phenol can then be converted into a triflate, providing a new reactive site for a second, different cross-coupling reaction. This sequential functionalization allows for the controlled, stepwise construction of terphenyls and other polyaryl structures from a single, versatile starting material.
| Reaction Name | Coupling Partner | Typical Catalyst | Typical Base | Key Advantage |
|---|---|---|---|---|
| Suzuki-Miyaura | Ar-B(OH)₂ or Ar-B(OR)₂ | Pd(PPh₃)₄, Pd(OAc)₂ | K₂CO₃, Cs₂CO₃, K₃PO₄ | Mild conditions, high functional group tolerance, commercially available reagents. |
| Stille | Ar-Sn(Alkyl)₃ | Pd(PPh₃)₄ | None (or additive like LiCl) | Tolerant of a wide range of functional groups. |
| Heck | Alkene | Pd(OAc)₂ | Et₃N, K₂CO₃ | Forms C(sp²)-C(sp²) bonds with alkenes. |
| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂, CuI | Et₃N, Piperidine | Forms C(sp²)-C(sp) bonds. |
Beyond the synthesis of linear polyaryl chains, this compound is a valuable precursor for annulation reactions, which involve the formation of a new ring fused to the original aromatic core. Palladium-catalyzed annulation reactions, in particular, offer a powerful method for constructing polycyclic aromatic hydrocarbons (PAHs) and fused heteroaromatic systems. researchgate.netnih.gov
For example, a Larock annulation or similar palladium-catalyzed processes can be envisioned where this compound reacts with internal alkynes. In such a sequence, the reaction would proceed via oxidative addition of the C-I bond to a palladium(0) catalyst, followed by insertion of the alkyne and subsequent intramolecular electrophilic aromatic substitution or C-H activation to close the ring. nih.gov The electronic nature of the methoxy and benzyloxy substituents can influence the regioselectivity of the cyclization step.
Furthermore, this building block can be utilized in annulation strategies to form oxygen-containing heterocycles. After an initial Sonogashira coupling with a terminal alkyne bearing a hydroxyl group, the resulting intermediate could undergo an intramolecular cyclization (e.g., a 6-endo-dig cyclization) to form a substituted benzofuran (B130515) ring. The versatility of the iodo group allows for a wide range of annulation partners and catalytic systems to be employed for the creation of diverse fused ring systems.
Leveraging the Benzyloxy Group for Orthogonal Protection and Subsequent Functionalization
A key strategic feature of this compound is the benzyloxy (Bn) group, which serves as a robust protecting group for the phenolic hydroxyl function. The concept of orthogonal protection is critical in multi-step synthesis, allowing for the selective deprotection of one functional group in the presence of others. jocpr.comnumberanalytics.com The benzyloxy group is part of a widely used orthogonal set, offering stability across a broad range of reaction conditions while being removable under specific, mild protocols. acs.orgresearchgate.net
The Bn group is stable to the basic conditions of many cross-coupling reactions (e.g., Suzuki, Heck) and to organometallic reagents (e.g., Grignard, organolithium), making it ideal for protecting the acidic phenol during modifications at the iodo-position. Once the desired transformations at the C-I bond are complete, the benzyloxy group can be selectively cleaved. The most common method for debenzylation is catalytic hydrogenolysis (e.g., H₂, Pd/C), a mild process that typically does not affect other functional groups like methoxy ethers or the newly formed biaryl linkages.
This orthogonality enables a powerful synthetic sequence:
Functionalization at the C-I bond: Perform cross-coupling, amination, or other reactions at the iodo-position while the phenol is protected.
Deprotection: Selectively remove the benzyl (B1604629) group to unmask the free hydroxyl group.
Secondary Functionalization: Utilize the newly revealed phenol for further reactions, such as etherification (e.g., Williamson ether synthesis), esterification, or conversion to a triflate for another round of cross-coupling.
This strategy provides precise control over the introduction of different substituents at specific positions on the aromatic ring, which is essential for the synthesis of complex target molecules. jocpr.com
| Protecting Group | Stable To | Cleavage Conditions |
|---|---|---|
| Benzyloxy (Bn) | Mild/strong base, mild acid, organometallics, oxidation (some), reduction (non-catalytic) | Catalytic Hydrogenolysis (H₂, Pd/C), Strong Acid (HBr), Dissolving Metal (Na, NH₃) |
| Methoxy (Me) | Most conditions except very strong acids | BBr₃, HBr |
| tert-Butyldimethylsilyl (TBDMS) | Base, hydrogenolysis, mild oxidation/reduction | Fluoride ions (TBAF), Acid (AcOH) |
| Acetyl (Ac) | Acid, hydrogenolysis, mild oxidation | Base (K₂CO₃, MeOH), Mild Acid |
Optimization of Synthetic Pathway Design
The use of pre-functionalized and strategically designed building blocks like this compound is central to modern principles of efficient synthetic design, which emphasize atom economy, step efficiency, and the integration of multiple reaction steps. nih.gov
Atom economy is a principle of green chemistry that measures the efficiency of a reaction by how many atoms of the reactants are incorporated into the final product. nih.govwordpress.comwikipedia.org Addition and rearrangement reactions are perfectly atom-economical, while substitution and elimination reactions generate waste. Transition-metal-catalyzed cross-coupling reactions, which are the primary application for this compound, are significantly more atom-economical than classical stoichiometric methods for forming C-C bonds (e.g., Friedel-Crafts). By using this compound as a building block, complex targets can be assembled through highly efficient coupling reactions, minimizing the generation of stoichiometric byproducts. nih.gov
Step efficiency, or step economy, refers to minimizing the number of individual synthetic steps required to reach a target molecule. nih.gov Each step in a synthesis typically requires a reaction, workup, and purification, leading to a loss of material and consumption of time and resources. Using a complex, multifunctional building block like this compound allows for the introduction of a sophisticated, pre-assembled fragment into the target molecule in a single step. This convergent approach is far more efficient than a linear synthesis that would require the sequential introduction of the methoxy, benzyloxy, and iodo groups onto a simpler benzene (B151609) ring. fraunhofer.de
The distinct reactivity of the functional groups on this compound makes it an excellent candidate for use in one-pot and cascade reaction sequences. A one-pot process involves conducting two or more distinct reaction steps in the same vessel without isolating intermediates, which significantly improves efficiency and reduces waste. mdpi.comacs.org
For example, a one-pot borylation/Suzuki reaction could be envisioned where the aryl iodide is first converted to an arylboronic ester, which then couples with a second aryl halide added to the same reaction flask. rsc.org Another possibility is a one-pot coupling/deprotection sequence, where a Suzuki or Buchwald-Hartwig amination reaction at the iodo-position is followed by the addition of a hydrogenation catalyst and a hydrogen source to the same pot to cleave the benzyloxy group, yielding a functionalized phenol or aniline (B41778) derivative directly. nih.gov
Cascade reactions (or tandem reactions) are processes where the product of an initial reaction becomes the substrate for a subsequent transformation in the same pot, with the second reaction occurring spontaneously under the same conditions. acs.orgmdpi.comnih.gov The structure of this compound is amenable to the design of such cascades. For instance, a palladium-catalyzed coupling reaction could introduce a group containing a nucleophile or an electrophile, which then immediately undergoes an intramolecular cyclization involving the methoxy or benzyloxy group (or the aromatic ring itself), leading to the rapid construction of complex heterocyclic scaffolds.
Exploration of Novel Reactivity Modes and Catalytic Systems
The reactivity of this compound is largely dictated by the presence of the highly reactive carbon-iodine (C-I) bond. Aryl iodides are well-established partners in a multitude of palladium-catalyzed cross-coupling reactions, and this compound is no exception. The electron-donating nature of the methoxy and benzyloxy groups can further influence the reactivity of the aryl iodide, potentially enhancing its participation in oxidative addition to a low-valent palladium catalyst, a key step in many cross-coupling cycles.
The exploration of novel reactivity modes for this compound is a promising avenue for future research. Beyond the conventional cross-coupling reactions, there is growing interest in developing new catalytic systems that can exploit the unique electronic and steric properties of this substrate. For instance, the development of catalytic systems that enable regioselective C-H functionalization at positions ortho to the existing substituents could open up new pathways for the synthesis of highly decorated aromatic compounds.
One area of particular interest is the use of dual catalytic systems, where two different catalysts work in concert to promote a desired transformation. For example, the combination of a palladium catalyst with a photoredox catalyst could enable novel cross-coupling reactions that are not accessible through traditional thermal methods. The benzyloxy and methoxy groups in this compound could play a crucial role in modulating the photophysical properties of reaction intermediates in such systems.
Furthermore, the development of catalysts that can activate the C-I bond under milder conditions, such as at room temperature and using more environmentally benign solvents, is a key goal in sustainable chemistry. Research in this area could involve the design of novel ligands for palladium or the exploration of alternative metal catalysts, such as copper or nickel, which are more abundant and less expensive than palladium. The steric hindrance provided by the benzyloxy group could be exploited to achieve high selectivity in these catalytic transformations.
A summary of potential cross-coupling reactions involving this compound is presented in the interactive table below.
| Cross-Coupling Reaction | Coupling Partner | Potential Product | Catalyst System |
| Suzuki-Miyaura | Arylboronic acid | Biaryl compound | Palladium catalyst with a phosphine (B1218219) ligand and a base |
| Sonogashira | Terminal alkyne | Arylalkyne | Palladium catalyst, a copper co-catalyst, and a base |
| Heck | Alkene | Substituted alkene | Palladium catalyst and a base |
| Buchwald-Hartwig | Amine | Arylamine | Palladium catalyst with a specialized phosphine ligand and a strong base |
| Stille | Organostannane | Aryl-substituted compound | Palladium catalyst |
| Negishi | Organozinc reagent | Aryl-substituted compound | Palladium or nickel catalyst |
Potential in Advanced Material Science Precursors
The unique substitution pattern of this compound makes it an attractive precursor for the synthesis of advanced materials with tailored electronic and optical properties. The presence of the benzyloxy and methoxy groups can impart desirable characteristics such as solubility and processability, while the iodo group serves as a handle for further functionalization and polymerization.
One promising application is in the synthesis of conducting polymers . Through cross-coupling reactions such as Suzuki or Stille coupling, this compound can be polymerized to form conjugated polymers. The resulting polymers, featuring alternating electron-rich (due to the benzyloxy and methoxy groups) and other aromatic units, could exhibit interesting electronic properties suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The benzyloxy group can also be deprotected to a hydroxyl group, providing a site for further modification or for influencing the polymer's solubility and film-forming properties.
Furthermore, this compound can serve as a precursor for the synthesis of dendrimers and other complex molecular architectures . The iodo group allows for iterative cross-coupling reactions, enabling the construction of highly branched, three-dimensional structures. These materials can find applications in areas such as drug delivery, catalysis, and light harvesting.
The potential applications of materials derived from this compound are summarized in the table below.
| Material Class | Synthetic Strategy | Potential Application | Key Structural Features |
| Conducting Polymers | Palladium-catalyzed polymerization (e.g., Suzuki, Stille) | Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs) | Conjugated backbone, tunable electronic properties |
| Liquid Crystals | Cross-coupling to introduce mesogenic groups | Displays, Sensors | Anisotropic molecular shape, defined clearing points |
| Dendrimers | Iterative cross-coupling reactions | Drug Delivery, Catalysis | Highly branched, well-defined structure |
Q & A
Basic Questions
Q. What are the key synthetic routes for preparing 2-(benzyloxy)-4-iodo-1-methoxybenzene, and how can regioselectivity be controlled during iodination?
- Methodology :
- Electrophilic Aromatic Substitution (EAS) : Iodination can be achieved using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in the presence of a directing group. The methoxy (-OCH₃) and benzyloxy (-OBn) groups act as para-directing groups, but steric and electronic factors must be optimized. For example, using acetic acid as a solvent at 0–5°C minimizes side reactions .
- Protection-Deprotection Strategies : Benzyloxy groups are introduced via Williamson ether synthesis (e.g., benzyl bromide with phenolic oxygen under basic conditions). Ensure anhydrous conditions (e.g., K₂CO₃ in DMF) to prevent hydrolysis .
- Regioselectivity Control :
- Use low temperatures and controlled stoichiometry to favor mono-iodination.
- Monitor reaction progress via TLC or HPLC to detect over-iodination byproducts .
Q. How is this compound characterized structurally, and what analytical techniques are critical for validation?
- Single-Crystal X-ray Diffraction : Provides unambiguous confirmation of regiochemistry and stereochemistry. For example, C–I bond lengths (~2.09 Å) and dihedral angles between aromatic rings can be measured .
- NMR Spectroscopy :
- ¹H NMR : Look for aromatic protons split into distinct doublets (para-substitution pattern). Benzyloxy groups show characteristic peaks at δ 4.9–5.2 ppm (CH₂) and δ 7.3–7.5 ppm (aromatic Bn protons) .
- ¹³C NMR : Iodo-substituted carbons appear at δ 90–100 ppm, while methoxy carbons are at δ 55–60 ppm .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ or [M–I]⁺ fragments) with <5 ppm mass accuracy .
Advanced Research Questions
Q. What mechanistic insights explain the role of this compound in transition metal-catalyzed cross-coupling reactions?
- Methodology :
- Suzuki-Miyaura Coupling : The iodo group undergoes oxidative addition with Pd(0) catalysts (e.g., Pd(PPh₃)₄) to form aryl-Pd intermediates. Steric hindrance from the benzyloxy group slows transmetallation, requiring optimized ligands (e.g., SPhos) and bases (e.g., Cs₂CO₃) .
- Electrochemical C–H Activation : Recent studies show Fe³⁰ or Ni⁰ catalysts enable direct coupling with arenes via radical intermediates. Applied potentials (e.g., –1.2 V vs. Ag/AgCl) and proton donors (e.g., H₂O) influence reaction efficiency .
- Data Contradictions :
- Discrepancies in yield between Pd and Ni catalysts (e.g., Pd yields 70–80% vs. Ni 50–60%) may arise from competing β-hydride elimination pathways. Kinetic studies (Eyring plots) are recommended to clarify .
Q. How can competing decomposition pathways during storage or reaction conditions be mitigated for this compound?
- Stability Challenges :
- Light Sensitivity : Iodoarenes are prone to photolytic C–I bond cleavage. Store in amber vials under inert gas (N₂/Ar) at –20°C .
- Thermal Degradation : Above 60°C, elimination of HI may occur. Use stabilizing additives (e.g., BHT) in polar aprotic solvents (e.g., DMSO) .
- Analytical Mitigation :
- Monitor purity via HPLC-UV (λ = 254 nm) with a C18 column. Degradation products (e.g., deiodinated byproducts) elute earlier due to reduced hydrophobicity .
Q. What strategies optimize the synthesis of derivatives (e.g., 2-(benzyloxy)-4-boronate-1-methoxybenzene) for use in medicinal chemistry?
- Methodology :
- Miyaura Borylation : Treat the iodoarene with bis(pinacolato)diboron (B₂pin₂) and Pd(dppf)Cl₂ in dioxane at 80°C. Use excess KOAc to scavenge HI and prevent catalyst poisoning .
- Protection of Boronate : Stabilize boronate esters with diethanolamine to prevent protodeboronation during subsequent reactions .
- Validation :
- ¹¹B NMR (δ 25–30 ppm for sp² boron) and X-ray crystallography confirm boronate formation. Purity >95% is achievable via silica gel chromatography (hexane:EtOAc 4:1) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
